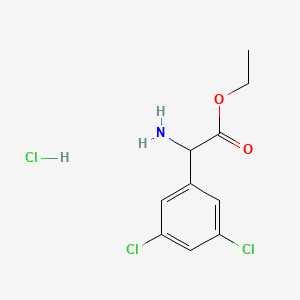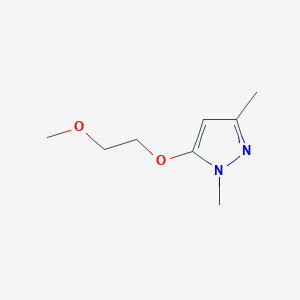![molecular formula C19H16F3NO2 B6617916 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine CAS No. 1803583-71-2](/img/structure/B6617916.png)
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine (EMTFP) is an organic compound that has been studied in recent years due to its potential applications in the fields of medicine and biochemistry. EMTFP has been found to possess a range of properties, including a high solubility in water, a low melting point, and a low toxicity. Furthermore, it has been shown to have a wide range of potential applications in scientific research, including as an enzyme inhibitor, a substrate for metabolic reactions, and a potential therapeutic agent.
Aplicaciones Científicas De Investigación
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine has been found to possess a range of properties which make it a suitable compound for use in scientific research. For example, it has been shown to act as an enzyme inhibitor, meaning that it can be used to study the action of enzymes in biochemical and physiological processes. Furthermore, it has been found to act as a substrate for metabolic reactions, meaning that it can be used to study the metabolism of various compounds. Finally, it has been suggested that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may have potential as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is still not fully understood, however, it is believed to involve a number of processes. It is thought that the compound acts as an enzyme inhibitor, meaning that it binds to enzymes and prevents them from functioning correctly. Furthermore, it is believed that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may act as a substrate for metabolic reactions, meaning that it can be used to facilitate the metabolism of other compounds. Finally, it is thought that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may act as an anti-inflammatory and anti-cancer agent, though the exact mechanism of action is still not fully understood.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine are still not fully understood, however, it has been found to possess a range of properties which make it suitable for use in scientific research. For example, it has been found to act as an enzyme inhibitor, meaning that it can be used to study the action of enzymes in biochemical and physiological processes. Furthermore, it has been found to act as a substrate for metabolic reactions, meaning that it can be used to study the metabolism of various compounds. Finally, it has been suggested that 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine may have potential as a therapeutic agent, as it has been shown to possess anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its high solubility in water, which makes it suitable for use in a range of experiments. Furthermore, it has a low melting point, meaning that it is relatively easy to work with. Finally, it has a low toxicity, meaning that it is safe to use in experiments. However, one of the main limitations is that the mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is still not fully understood, meaning that it may not be suitable for use in certain experiments.
Direcciones Futuras
Given the potential applications of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, there are a number of potential future directions for research. For example, further research could be conducted into the mechanism of action of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to better understand its effects on biochemical and physiological processes. Furthermore, further research could be conducted into the potential therapeutic applications of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to develop more effective therapeutic agents. Finally, further research could be conducted into the synthesis of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine, in order to develop more efficient and cost-effective methods of production.
Métodos De Síntesis
5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine can be synthesized using a range of methods, including direct synthesis from the corresponding acid and base, or via a number of intermediates. One of the most common methods for the synthesis of 5-ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine is the reaction of 5-ethyl-4-methyl-2-pyridinecarboxylic acid with trifluoromethoxybenzene in the presence of a base, such as sodium hydroxide. The reaction proceeds via a substitution reaction, resulting in the formation of the desired product.
Propiedades
IUPAC Name |
5-ethyl-4-methyl-2-[5-[2-(trifluoromethoxy)phenyl]furan-2-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3NO2/c1-3-13-11-23-15(10-12(13)2)18-9-8-16(24-18)14-6-4-5-7-17(14)25-19(20,21)22/h4-11H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHWHNWAHKXVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1C)C2=CC=C(O2)C3=CC=CC=C3OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methyl-2-{5-[2-(trifluoromethoxy)phenyl]furan-2-yl}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

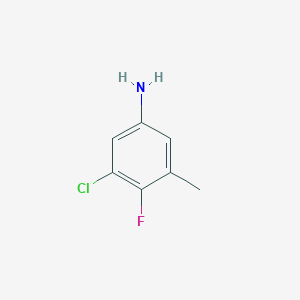
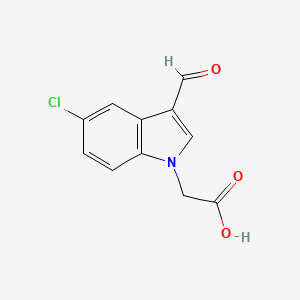
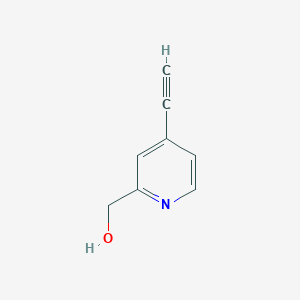
![2-[[(4-Chlorophenyl)methyl]amino]-2-oxoethyl 3,4-dihydro-4-oxo-1-phthalazinecarboxylate](/img/structure/B6617856.png)

![tert-butyl 1,3-dioxo-2-phenyl-octahydroimidazolidino[1,5-a]piperazine-7-carboxylate](/img/structure/B6617890.png)
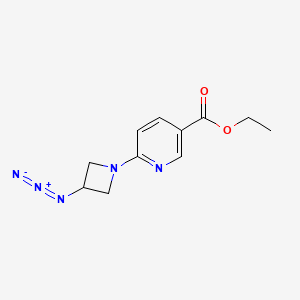
![2-{8-oxatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),3,5,10,12-hexaen-5-yl}-2-oxoacetic acid](/img/structure/B6617903.png)
![2-chloro-4-iodo-5-{[2-(trimethylsilyl)ethoxy]methoxy}pyridine](/img/structure/B6617910.png)
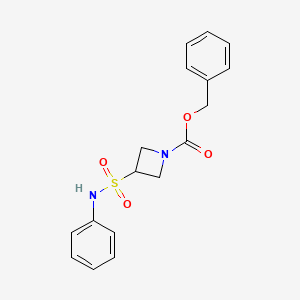
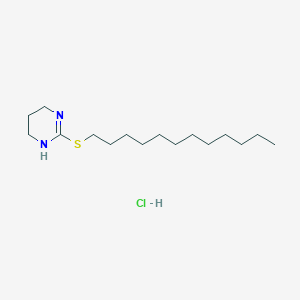
![2-(2-aminoethoxy)-N-[(1H-1,2,3,4-tetrazol-5-yl)methyl]acetamide hydrochloride](/img/structure/B6617923.png)
